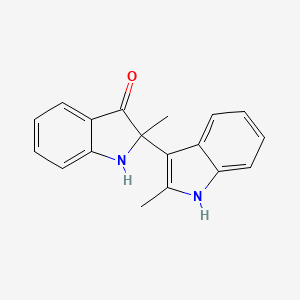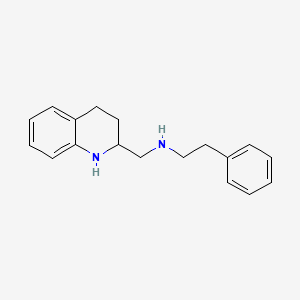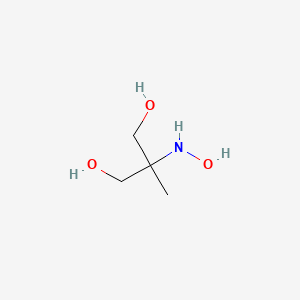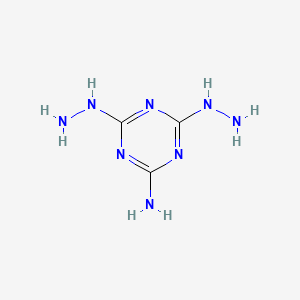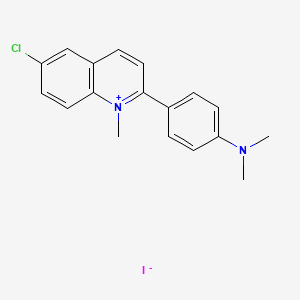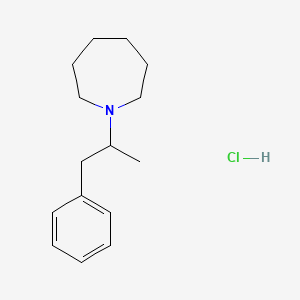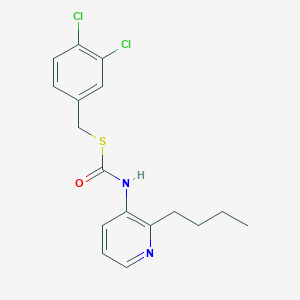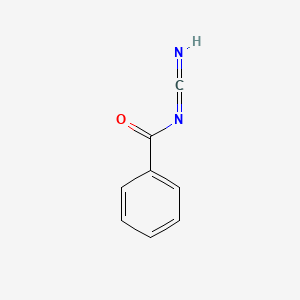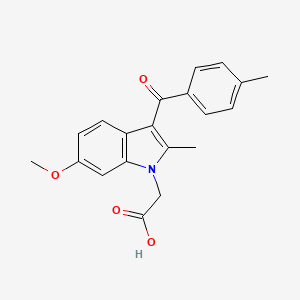
1H-Indole-1-acetic acid, 6-methoxy-2-methyl-3-(4-methylbenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-1-acetic acid, 6-methoxy-2-methyl-3-(4-methylbenzoyl)- is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a methoxy group at the 6th position, a methyl group at the 2nd position, and a 4-methylbenzoyl group at the 3rd position of the indole ring.
Vorbereitungsmethoden
The synthesis of 1H-Indole-1-acetic acid, 6-methoxy-2-methyl-3-(4-methylbenzoyl)- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core. The specific substituents can be introduced through subsequent reactions such as Friedel-Crafts acylation for the benzoyl group and methylation for the methoxy and methyl groups. Industrial production methods often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1H-Indole-1-acetic acid, 6-methoxy-2-methyl-3-(4-methylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Indole-1-acetic acid, 6-methoxy-2-methyl-3-(4-methylbenzoyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole-1-acetic acid, 6-methoxy-2-methyl-3-(4-methylbenzoyl)- involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The methoxy and benzoyl groups can enhance its binding affinity and specificity, leading to more potent biological effects .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-1-acetic acid, 6-methoxy-2-methyl-3-(4-methylbenzoyl)- can be compared with other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
5-Methoxy-2-methylindole: Another indole derivative with a methoxy group, but lacking the benzoyl group, leading to different chemical and biological properties.
3-Benzoylindole: Similar in having a benzoyl group but differs in the position and presence of other substituents.
Eigenschaften
CAS-Nummer |
25803-17-2 |
|---|---|
Molekularformel |
C20H19NO4 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
2-[6-methoxy-2-methyl-3-(4-methylbenzoyl)indol-1-yl]acetic acid |
InChI |
InChI=1S/C20H19NO4/c1-12-4-6-14(7-5-12)20(24)19-13(2)21(11-18(22)23)17-10-15(25-3)8-9-16(17)19/h4-10H,11H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
UJYPOZBCLOBLQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C2C=CC(=C3)OC)CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


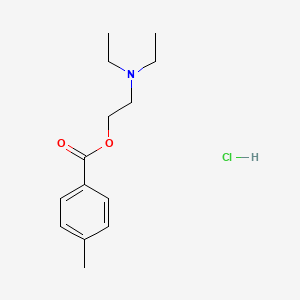
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
